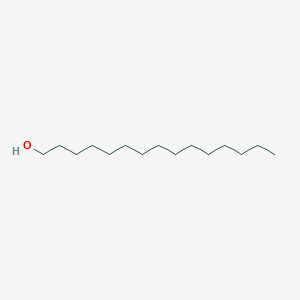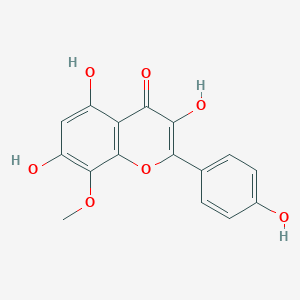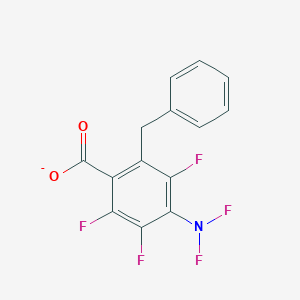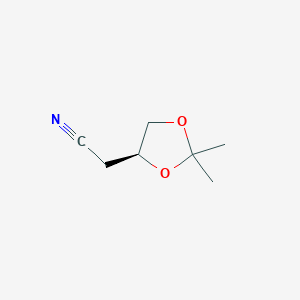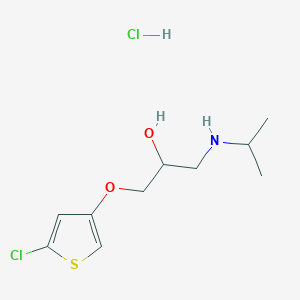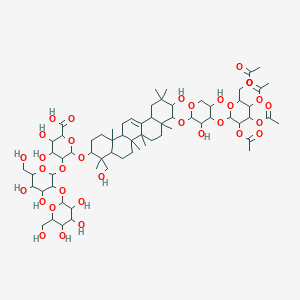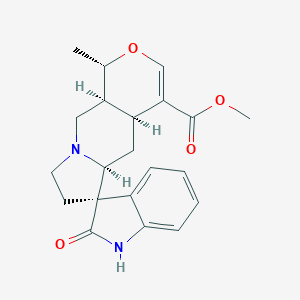
Pteropódina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Uncarine C has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex alkaloids and for studying reaction mechanisms.
Biology: Uncarine C is investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.
Medicine: The compound shows promise in cancer research due to its cytotoxic effects on tumor cells. It is also studied for its potential in treating neurological disorders and cardiovascular diseases.
Industry: Uncarine C is explored for its use in developing new pharmaceuticals and nutraceuticals
Mecanismo De Acción
Target of Action
Pteropodine, also known as Uncarine C, is a heterohimbine-type oxindole alkaloid . It is primarily found in the plant ‘Cat’s Claw’ (Uncaria tomentosa) . The compound’s primary targets are related to the modulation of the immune system and the nervous system .
Mode of Action
Pteropodine interacts with its targets, leading to significant changes in the immune and nervous systems . It has been found to exhibit anti-inflammatory effects in various specific and non-specific tests . For instance, it showed a 51%, 66%, and 70% inhibitory effect at doses of 10, 20, and 40 mg/kg, respectively, in the rat paw edema test .
Biochemical Pathways
Pteropodine affects several biochemical pathways related to inflammation and oxidative stress . It has been found to decrease the rate of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice administered doxorubicin . Furthermore, it has been shown to induce lymphocyte production in mice .
Pharmacokinetics
Its anti-inflammatory and antioxidant effects suggest that it is bioavailable and can reach its targets effectively .
Result of Action
The molecular and cellular effects of Pteropodine’s action are significant. It has been found to decrease the frequency of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice administered with doxorubicin . Furthermore, it partially corrected bone marrow cytotoxicity induced by doxorubicin, as it showed an improvement in the rate of polychromatic erythrocytes . Additionally, it increased the production of lymphocytes by up to 25.8% over the control value along a 96-hour assay .
Action Environment
The action, efficacy, and stability of Pteropodine can be influenced by various environmental factors. For instance, the study conditions, such as the animal model used and the dosage administered, can significantly impact the compound’s anti-inflammatory and antioxidant effects . .
Análisis Bioquímico
Biochemical Properties
Pteropodine has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It modulates the functions of M1 muscarinic and 5-HT2 receptors . These interactions are crucial for its biomedical properties related to the modulation of the immune and nervous systems .
Cellular Effects
Pteropodine exerts several effects on different types of cells and cellular processes . It influences cell function by modulating the immune system, nervous system, and inflammatory processes . For instance, it has been shown to decrease the frequency of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice .
Molecular Mechanism
At the molecular level, Pteropodine exerts its effects through binding interactions with biomolecules and changes in gene expression . It enhances the current responses evoked by both acetylcholine and 5-hydroxyhyptamine (5-HT) in a concentration-dependent and reversible manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pteropodine change over time . It has been observed to have a significant inhibitory effect on myeloperoxidase enzyme activity . This indicates that Pteropodine may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Pteropodine vary with different dosages . For example, in a rat paw edema test, a 51%, 66%, and 70% inhibitory effect was observed with 10, 20, and 40 mg/kg of Pteropodine, respectively .
Metabolic Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uncarine C can be isolated from the ethanol extracts of Uncaria macrophylla using pH-zone refining counter-current chromatography. The process involves a two-phase solvent system composed of petroleum ether, ethyl acetate, isopropanol, and water (2:6:3:9, v/v), with 10 mM triethylamine in the organic stationary phase and 5 mM hydrochloric acid in the aqueous mobile phase .
Industrial Production Methods: The industrial production of Uncarine C primarily relies on the extraction from natural sources, given the complexity of its structure. The extraction process involves the use of ethanol as a solvent, followed by purification using counter-current chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Uncarine C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to synthesize derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Uncarine C.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Uncarine C, which are studied for their enhanced or altered biological activities .
Comparación Con Compuestos Similares
Uncarine E: Another alkaloid found in Uncaria species, known for its anti-inflammatory and immunomodulatory properties.
Rhynchophylline: An alkaloid with similar biological activities, including neuroprotective and cardiovascular benefits.
Mitraphylline: Known for its anti-inflammatory and anti-cancer properties.
Uniqueness of Uncarine C: Uncarine C stands out due to its potent anti-cancer activity and its ability to modulate the immune system effectively. Its unique structure allows for diverse chemical modifications, making it a valuable compound for drug development and research .
Propiedades
IUPAC Name |
methyl (1S,4aS,5aS,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-QLMFUGSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319093 | |
| Record name | Pteropodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5629-60-7 | |
| Record name | Pteropodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5629-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uncarine C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005629607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pteropodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5629-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PTEROPODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24PZJ9QRZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of uncarine C and what is its molecular formula and weight?
A1: Uncarine C is a complex organic molecule with the following characteristics:
Q2: How does uncarine C's structure differ from its stereoisomer, uncarine E?
A2: Uncarine C and uncarine E (isopteropodine) are epimers, meaning they differ in the configuration at a single stereocenter. Specifically, they differ in the configuration at the spiro carbon atom. Uncarine C possesses an R configuration at this spiro center, while uncarine E possesses an S configuration. [, , ]
Q3: What methods have been used to isolate and purify uncarine C from plant material?
A3: Several techniques have proven effective in isolating and purifying uncarine C:
- pH-Zone Refining Counter-Current Chromatography: This method has been successfully employed to separate and purify uncarine C from Uncaria macrophylla Wall extracts, achieving over 96% purity. []
Q4: What spectroscopic data is available for uncarine C?
A4: Researchers have utilized various spectroscopic techniques to characterize uncarine C, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have been crucial in elucidating the structure and stereochemistry of uncarine C, particularly in differentiating it from other closely related alkaloids. [, ]
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been employed to study the stereochemistry of uncarine C and related compounds. []
Q5: Are there any known effects of uncarine C on memory and cognitive function?
A6: While research in this area is limited, one study explored the effects of uncarine C, among other Uncaria tomentosa alkaloids, on amnesia induced in mice. The results suggest potential effects on memory retention, but further investigation is needed. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


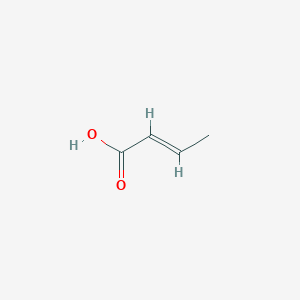
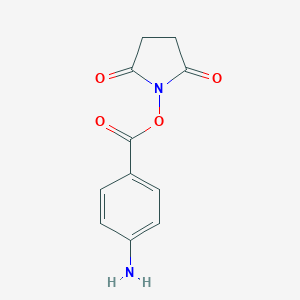
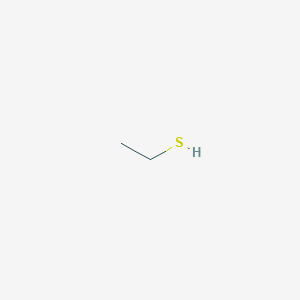
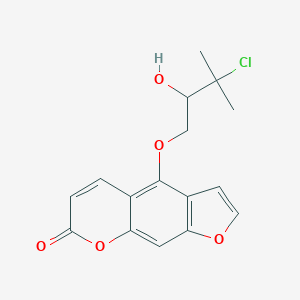
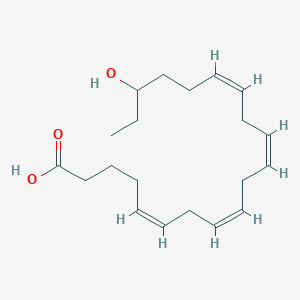
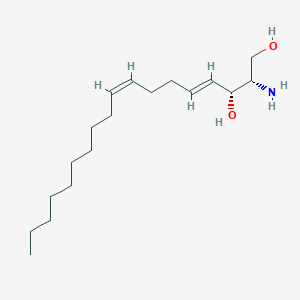
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
